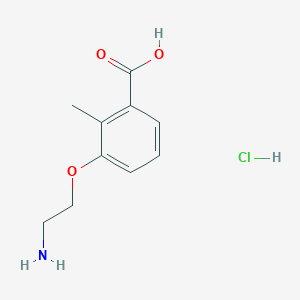

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-aminoethoxy)-2-methylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7-8(10(12)13)3-2-4-9(7)14-6-5-11;/h2-4H,5-6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXCBGGJCOJMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Solubility and Partitioning: The ortho-methyl group in 3-(2-aminoethoxy)-2-methylbenzoic acid HCl introduces steric effects. suggests that 2-methylbenzoic acid exhibits minimal steric twisting in water-octanol systems but shows slight shielding in water-cyclohexane, reducing its logP compared to para-isomers. This implies that the target compound may have lower lipophilicity than its 4-substituted analogs. The aminoethoxy group enhances water solubility via hydrogen bonding, similar to 4-(2-aminoethoxy)benzoic acid HCl.

Key Differentiators and Challenges

- Steric vs. Electronic Effects : The ortho-methyl group in the target compound may reduce reactivity in electrophilic substitutions compared to para-substituted analogs.

- Stability : Hydrochloride salts improve stability but may require controlled storage to prevent hygroscopic degradation.

- Synthetic Complexity: Introducing both methyl and aminoethoxy groups demands precise regioselective synthesis to avoid byproducts.

Biologische Aktivität

3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name : 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : 250.70 g/mol

The biological activity of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride primarily involves its interaction with specific receptors and enzymes in the body.

- Target Receptors : The compound acts as a noncompetitive antagonist of the AMPA receptor, which is crucial in the glutamatergic neurotransmission pathway. This interaction has significant implications for neurological conditions, particularly epilepsy, where it has been noted to reduce seizure activity in rodent models.

- Biochemical Pathways : By modulating AMPA receptor activity, this compound influences glutamate signaling, which is critical for synaptic transmission and plasticity in the central nervous system.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticonvulsant Activity : In animal studies, 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride demonstrated a marked reduction in seizure frequency and severity, indicating its potential as an anticonvulsant agent.

- Protein Interaction : It has been shown to interact with cathepsins B and L, enhancing proteolytic activity within cells. This suggests a role in promoting protein degradation pathways, which could be beneficial in conditions where protein homeostasis is disrupted .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) showed no significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride:

- Study on Seizure Models : In a controlled experiment involving rodent models of epilepsy, administration of the compound resulted in a significant decrease in seizure episodes compared to control groups. The study concluded that the compound's action on AMPA receptors was pivotal for its anticonvulsant properties.

- Cell-Based Assays : In vitro studies assessed the impact of the compound on human foreskin fibroblasts. The results indicated that it promotes both ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular maintenance and function .

Comparative Analysis

To contextualize the biological activity of 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride, a comparison with similar compounds was made:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 3-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride | Noncompetitive antagonist at AMPA receptors | Anticonvulsant, promotes protein degradation |

| EPZ-005687 | EZH2 inhibitor | Anti-cancer properties |

| GSK-343 | EZH2 inhibitor | Anti-cancer properties |

Q & A

Q. What are the documented applications in medicinal chemistry research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.